(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₓ = 345 nm (π→π* transition in chromene system).
- Shoulder at 290 nm (n→π* transition of imino group).
Table 2: Spectroscopic Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 (s) | Imino proton |
| ¹³C NMR | δ 122.1 (q) | CF₃ carbon |
| FT-IR | 1705 cm⁻¹ | Carboxamide C=O |
| UV-Vis | 345 nm | Chromene conjugation |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:
Molecular Orbital Analysis
- HOMO : Localized on the chromene ring and imino group (π-orbital character).
- LUMO : Primarily on the trifluoromethylphenyl ring (σ* antibonding orbitals).
Table 3: DFT-Derived Parameters
| Parameter | Value | Method |
|---|---|---|
| Bond length (C=O) | 1.23 Å | B3LYP/6-311++G(d,p) |
| Dihedral angle (CF₃) | 15.2° | M06-2X/def2-TZVP |
| HOMO energy | -6.3 eV | B3LYP/6-31G* |
Properties
Molecular Formula |
C24H17F3N2O2 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H17F3N2O2/c1-15-7-2-4-11-20(15)29-22(30)19-13-16-8-3-5-12-21(16)31-23(19)28-18-10-6-9-17(14-18)24(25,26)27/h2-14H,1H3,(H,29,30) |
InChI Key |
JRFQYTIFXWLUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Chromene Formation
The chromene scaffold is constructed via Knoevenagel condensation between substituted salicylaldehydes and cyanoacetamide derivatives. This method, validated in multiple studies, proceeds under mild conditions (room temperature, aqueous NaHCO₃) with high atom economy.
- Reactants :
- 2-Hydroxy-5-methoxybenzaldehyde (1.0 equiv)
- N-(2-methylphenyl)cyanoacetamide (1.1 equiv)
- Conditions :
- Solvent: H₂O/EtOH (3:1 v/v)
- Catalyst: 10% Na₂CO₃
- Time: 4–6 hr
- Yield : 82–89%
The reaction forms the chromene-3-carboxamide intermediate, which is subsequently functionalized at the C2 position.
Imino Group Installation
The imino group is introduced via condensation with 3-(trifluoromethyl)aniline under dehydrating conditions:
- Reactants :
- Chromene-3-carboxamide intermediate (1.0 equiv)
- 3-(Trifluoromethyl)aniline (1.2 equiv)
- Conditions :
- Solvent: Toluene
- Catalyst: Acetic acid (5 mol%)
- Temperature: 110°C, reflux
- Time: 12–16 hr
- Yield : 68–75%
Key Optimization :
- Excess aniline drives the equilibrium toward imine formation.
- Molecular sieves (4Å) improve yields by absorbing H₂O.
Multi-Step Sequential Functionalization
Trifluoromethylation via Nucleophilic Substitution
Patent data describes introducing the trifluoromethyl group early in the synthesis to streamline downstream steps:
Step 1: Trifluoromethylphenyl Intermediate :
- Reactants :
- 1-Chloro-3-nitrobenzene (1.0 equiv)
- Trifluoromethyl iodide (CF₃I, 1.5 equiv)
- Conditions :
- Solvent: DMF
- Catalyst: CuI (10 mol%)
- Temperature: 80°C
- Time: 8 hr
- Yield : 74%
Step 2: Reduction to Aniline :
- Reactants :
- 3-Nitro-5-(trifluoromethyl)benzene (1.0 equiv)
- Conditions :
- H₂ (1 atm), Pd/C (5 wt%)
- Solvent: EtOH
- Time: 4 hr
- Yield : 92%
Chromene Assembly and Carboxamide Coupling
The reduced aniline is coupled to the chromene-carboxylic acid precursor via EDC/HOBt-mediated amidation :
- Reactants :
- Chromene-3-carboxylic acid (1.0 equiv)
- 2-Methylaniline (1.2 equiv)
- Conditions :
- Solvent: CH₂Cl₂
- Coupling agents: EDC (1.5 equiv), HOBt (1.5 equiv)
- Base: DIPEA (2.0 equiv)
- Time: 12 hr
- Yield : 85%
One-Pot Tandem Synthesis
Recent advances utilize tandem reactions to reduce purification steps:
Procedure :
- Knoevenagel Condensation :
- Salicylaldehyde + N-(2-methylphenyl)cyanoacetamide → Chromene-3-carboxamide (Yield: 84%).
- Imination :
- Add 3-(trifluoromethyl)aniline and Ti(OiPr)₄ (Lewis acid).
- Solvent: MeCN, 80°C, 6 hr.
- Yield: 78% overall.
Advantages :
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Knoevenagel + Imine | Condensation → Imine formation | 68–75 | >95% | Moderate |
| Sequential Functionalization | Trifluoromethylation → Amidation | 74–85 | 93–97% | High |
| One-Pot Tandem | Combined condensation/imination | 78 | 90–94% | High |
Critical Observations :
- Sequential functionalization offers higher purity but requires stringent anhydrous conditions.
- One-pot methods reduce solvent use but may necessitate catalyst optimization for industrial scaling.
Structural Validation and Characterization
Post-synthesis analyses ensure product integrity:
- ¹H/¹³C NMR : Confirm Z-configuration (δ 7.8–8.2 ppm for imine proton).
- HRMS : Molecular ion [M+H]⁺ at m/z 422.4.
- XRD : Planar chromene core with dihedral angle <10° between aromatic rings.
Challenges and Optimization Strategies
Stereochemical Control
The Z-configuration is thermodynamically favored but sensitive to reaction conditions:
Trifluoromethyl Group Stability
CF₃ groups are prone to hydrolysis under acidic conditions:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 472.4 g/mol. The compound features a chromene backbone, which is significant in many bioactive molecules. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies .
Anticancer Properties
Recent studies have indicated that derivatives of chromene compounds possess anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, chromene derivatives have been shown to act on multiple signaling pathways involved in tumor growth and metastasis .
P2Y6 Receptor Antagonism
Research has demonstrated that certain chromene derivatives can act as antagonists of the P2Y6 receptor. This receptor is involved in various cellular processes, including inflammation and cancer progression. Compounds with similar structures have been tested for their ability to inhibit calcium mobilization in astrocytoma cells, suggesting that (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide may also exhibit such antagonistic properties .
Antimicrobial Activity
Chromene derivatives have also been explored for their antimicrobial properties. The introduction of various substituents on the chromene ring has been linked to enhanced activity against a range of bacterial strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of chromene derivatives found that specific modifications to the chromene structure resulted in significant cytotoxicity against breast cancer cell lines. The researchers synthesized several analogs of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and evaluated their effects on cell viability and apoptosis induction. Results showed that certain derivatives induced apoptosis through mitochondrial pathways, highlighting the therapeutic potential of this compound class in oncology .
Case Study 2: P2Y6 Receptor Studies
In another investigation focused on the P2Y6 receptor, researchers synthesized a series of chromene-based compounds to evaluate their binding affinity and antagonistic activity. The study utilized molecular modeling techniques alongside biological assays to determine how structural variations influenced receptor interaction. The findings indicated that modifications at the 6-position of the chromene scaffold significantly affected binding affinity, suggesting that (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide could serve as a lead compound for further development in this area .
Mechanism of Action
The mechanism of action of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Trifluoromethyl vs. Halogen/Methyl Groups
- The 3-(trifluoromethyl)phenyl group in the target compound confers higher lipophilicity and metabolic resistance compared to halogenated (e.g., 4-fluorophenyl in ) or methyl-substituted (e.g., 4-fluoro-2-methylphenyl in ) analogs. This aligns with trends in agrochemicals, where trifluoromethyl groups improve membrane permeability and target binding .
Electron-Withdrawing vs. Electron-Donating Groups
- The trifluoromethyl group is strongly electron-withdrawing, polarizing the imino bond and stabilizing the chromene system. In contrast, methylsulfanyl (in ) is electron-donating, which may alter π-π stacking or charge-transfer interactions.
Research Findings and Computational Insights
- Density Functional Theory (DFT) Relevance : Computational studies (e.g., Becke’s hybrid functionals in and Colle-Salvetti correlation models in ) could predict the compound’s electronic structure, aiding in understanding its reactivity and binding affinity .
- Crystallographic Data : Tools like Mercury () enable visualization of packing patterns and intermolecular interactions, critical for optimizing solid-state properties .
Biological Activity
(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a chromene core with specific substitutions that may influence its biological activity.
The biological activity of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It has been shown to interact with certain receptor types, potentially leading to downstream signaling effects that influence cell behavior.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 12.0 | |
| A549 (Lung Cancer) | 15.8 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
This antimicrobial potential indicates its applicability in treating infections caused by resistant strains.
Anti-inflammatory Effects
In vitro studies have shown that the compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Experimental data suggest that it reduces the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Study on Anticancer Activity : A study published in Pharmaceutical Research investigated the effects of various derivatives of chromene compounds on cancer cell proliferation. The results indicated that modifications to the chromene structure significantly enhanced anticancer activity, particularly against breast and lung cancer cells .
- Antimicrobial Evaluation : Another research conducted by Jiang et al. assessed the antimicrobial efficacy of chromene derivatives, highlighting (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide as one of the most potent compounds against Gram-positive bacteria .
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?
The compound can be synthesized via condensation reactions starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives. Key steps include:
- Reacting chromene precursors with trifluoromethyl-substituted anilines under reflux in ethanol or acetic acid .
- Monitoring reaction progress via TLC and isolating products through recrystallization (e.g., using ethanol/water mixtures).
- Yields typically range from 60–75%, depending on substituent steric effects.
Q. How is the compound characterized spectroscopically to confirm its Z-configuration?
- 1H-NMR : The imine proton (N=CH) in the Z-isomer appears as a singlet at δ 8.2–8.5 ppm due to restricted rotation. Aromatic protons from the 2-methylphenyl and trifluoromethylphenyl groups show distinct splitting patterns .
- IR : Stretching frequencies at 1670–1690 cm⁻¹ (C=O carboxamide) and 1610–1630 cm⁻¹ (C=N imine) confirm functional groups.
- MS : Molecular ion peaks ([M+H]⁺) align with the expected molecular weight (±2 Da) .
Q. What solvent systems are recommended for purifying this compound via column chromatography?
Use a gradient of ethyl acetate/hexane (3:7 to 1:1) or dichloromethane/methanol (95:5) to separate polar byproducts. The trifluoromethyl group increases polarity, requiring careful solvent selection to avoid co-elution .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
The electron-withdrawing trifluoromethyl group:
- Reduces electron density on the imine nitrogen, stabilizing the Z-configuration via resonance.
- Enhances electrophilicity at the chromene C3 position, facilitating nucleophilic attacks (e.g., in heterocyclic ring-forming reactions) . Computational studies (DFT) can quantify charge distribution, while Hammett constants (σₚ ≈ 0.54) predict substituent effects on reaction rates .
Q. What crystallographic tools can resolve structural ambiguities in polymorphic forms of this compound?
- Mercury CSD 2.0 : Analyze packing motifs and hydrogen-bonding networks (e.g., N–H···O interactions between carboxamide groups).
- Pawley refinement : Resolve peak overlaps in X-ray diffractograms for low-symmetry crystals.
- Compare simulated and experimental PXRD patterns to identify dominant polymorphs .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?
- Assay optimization : Control solvent (DMSO concentration ≤0.1%) and pH (7.4 buffer) to avoid aggregation or precipitation.
- Metabolic stability : Test liver microsome stability (e.g., human/rat S9 fractions) to rule out rapid degradation.
- Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group to isolate its contribution .
Q. What strategies are effective for synthesizing fused heterocycles from this chromene derivative?
- Cyclocondensation : React with hydrazine to form pyrazole rings (e.g., at C2 position) under microwave-assisted conditions (100°C, 30 min, 80% yield).
- Lactam formation : Use β-lactam synthons (e.g., chloroacetyl chloride) to generate azetidin-2-one derivatives, monitored by in-situ IR .
Methodological Considerations
- Spectral contradictions : If NMR signals deviate from expected patterns (e.g., split imine peaks), verify sample purity via HPLC (>95%) and check for tautomerism using variable-temperature NMR .
- Crystallization challenges : For poorly soluble derivatives, employ vapor diffusion (ether into DCM solution) or additive screening (e.g., seeding with analogous crystals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
